molecular formula C16H17ClFN3O3S B3001155 5-Chloro-2-((1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine CAS No. 2034331-35-4

5-Chloro-2-((1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine

Cat. No. B3001155
CAS RN: 2034331-35-4
M. Wt: 385.84
InChI Key: JDEBMOSHXJPSJG-UHFFFAOYSA-N
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Description

5-Chloro-2-((1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine is a chemical compound that belongs to the class of pyrimidine derivatives. This compound has gained significant attention in scientific research due to its potential applications in various areas of science, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Pharmacology

In pharmacology, this compound could be investigated for its potential as a lead compound in drug discovery. Its structural features suggest it could interact with various biological targets, potentially leading to the development of new medications. For instance, indole derivatives, which share some structural similarities, have shown a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties .

Biochemistry

Biochemically, the compound could be used to study enzyme-substrate interactions or to probe the function of cellular receptors. The sulfonyl and piperidinyl groups might mimic the transition state of biochemical reactions, aiding in the design of enzyme inhibitors or receptor modulators .

Medicine

In the medical field, derivatives of this compound could be explored for their therapeutic potential. Boronic esters, for example, are used in drug design and delivery, particularly as boron-carriers suitable for neutron capture therapy . This compound could serve as a precursor for developing new boronic ester-based drugs.

Organic Chemistry

Organic chemists might find this compound useful as a building block for synthesizing more complex molecules. Its reactive sites, like the chloro and fluoro groups, offer points of attachment for various organic reactions, such as Suzuki-Miyaura coupling, which is a pivotal reaction in constructing carbon-carbon bonds .

properties

IUPAC Name

5-chloro-2-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-3-yl]oxypyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClFN3O3S/c1-11-7-13(18)4-5-15(11)25(22,23)21-6-2-3-14(10-21)24-16-19-8-12(17)9-20-16/h4-5,7-9,14H,2-3,6,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDEBMOSHXJPSJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCC(C2)OC3=NC=C(C=N3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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